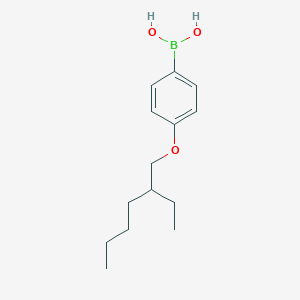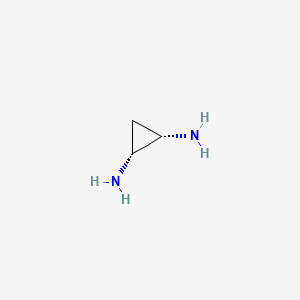
3-(Chloromethyl)phenyl acetate
Overview
Description
3-(Chloromethyl)phenyl acetate is an organic compound with the molecular formula C9H9ClO2. It is an ester derived from phenol and acetic acid, where the phenol is substituted with a chloromethyl group at the third position. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-(Chloromethyl)phenyl acetate can be synthesized through several methods. One common method involves the reaction of 3-methylphenyl acetate with sulfuryl dichloride in the presence of azobisisobutyronitrile as a radical initiator. The reaction is carried out in chloroform under reflux conditions for about 3 hours .
Industrial Production Methods
In industrial settings, the synthesis of this compound typically follows similar routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures higher yields and purity of the product.
Chemical Reactions Analysis
Types of Reactions
3-(Chloromethyl)phenyl acetate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield phenol and acetic acid.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide are commonly used.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are employed.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used.
Major Products Formed
Nucleophilic Substitution: Substituted phenyl acetates.
Hydrolysis: Phenol and acetic acid.
Oxidation: Carboxylic acids and other oxidized derivatives.
Scientific Research Applications
3-(Chloromethyl)phenyl acetate is utilized in various scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: It is used in the development of pharmaceutical compounds and active ingredients.
Material Science: The compound is employed in the production of polymers and other advanced materials.
Biological Studies: It is used in biochemical research to study enzyme interactions and metabolic pathways.
Mechanism of Action
The mechanism of action of 3-(Chloromethyl)phenyl acetate involves its reactivity towards nucleophiles due to the presence of the chloromethyl group. This group is highly reactive and can undergo substitution reactions, leading to the formation of various derivatives. The ester bond can also be hydrolyzed, releasing phenol and acetic acid, which can further participate in biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-(Chloromethyl)phenyl acetate
- 2-(Chloromethyl)phenyl acetate
- 3-(Bromomethyl)phenyl acetate
Uniqueness
3-(Chloromethyl)phenyl acetate is unique due to the position of the chloromethyl group, which influences its reactivity and the types of reactions it undergoes. Compared to its isomers, the position of the substituent affects the compound’s chemical behavior and its applications in synthesis and research.
Properties
IUPAC Name |
[3-(chloromethyl)phenyl] acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO2/c1-7(11)12-9-4-2-3-8(5-9)6-10/h2-5H,6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HREPEKPEKJXBGT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=CC(=C1)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{[4-(Benzenesulfonyl)-5-oxo-1,2,5lambda~5~-oxadiazol-3-yl]oxy}butan-1-ol](/img/structure/B3267491.png)
![4-{[4-(Benzenesulfonyl)-5-oxo-1,2,5lambda~5~-oxadiazol-3-yl]oxy}but-2-yn-1-ol](/img/structure/B3267496.png)












